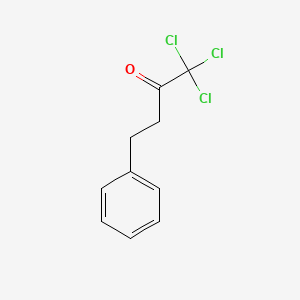

2-Butanone, 1,1,1-trichloro-4-phenyl-

Description

Historical Context of Halogenated Ketones and Phenylketones in Organic Chemistry Research

The study of halogenated ketones, organic compounds containing a carbonyl group and at least one halogen atom, has been a cornerstone of synthetic organic chemistry for over a century. The introduction of halogen atoms, such as chlorine, into a ketone structure dramatically influences its reactivity, making these compounds valuable intermediates in the synthesis of more complex molecules. The electron-withdrawing nature of halogens enhances the electrophilicity of the carbonyl carbon and acidifies the α-protons, facilitating a wide range of nucleophilic substitution and condensation reactions. The development of organochlorine compounds, in a broader sense, saw a significant surge in the mid-20th century, particularly with the advent of synthetic insecticides like DDT around the 1940s, which underscored the profound impact of chlorinated organic molecules. doi.orgwikipedia.orgnih.gov

Phenylketones, characterized by a ketone group attached to a phenyl ring, also have a long and storied history in organic chemistry. The first synthesis of a related compound, phenylalanine, was achieved in 1882. wikipedia.org The study of phenylketones gained further prominence in the biochemical field with the discovery of phenylketonuria (PKU) in 1934, a metabolic disorder involving the accumulation of phenylpyruvic acid, a type of phenylketone. nih.govnih.gov This discovery opened up new avenues of research into the metabolic pathways and biological activities of phenylketones.

Significance of 2-Butanone, 1,1,1-trichloro-4-phenyl- in Contemporary Chemical Science

Currently, there is no documented evidence in peer-reviewed scientific literature to suggest that 2-Butanone, 1,1,1-trichloro-4-phenyl- holds any specific significance in contemporary chemical science. Its absence from major chemical databases, beyond basic cataloging by some suppliers, indicates a lack of focused research or application. While the trichloromethyl ketone moiety is known to be a feature in some biologically active molecules and synthetic intermediates, the specific combination of this group with a 4-phenylbutan-2-one scaffold has not been a subject of published investigation.

Scope and Objectives of Academic Research on this Specific Compound

A thorough search of academic and scientific databases reveals no specific academic research focused on 2-Butanone, 1,1,1-trichloro-4-phenyl-. Consequently, there are no defined research objectives, ongoing studies, or established findings related to its synthesis, reactivity, or potential utility. The compound remains, for all intents and purposes, a scientifically uncharacterized molecule.

Structure

2D Structure

3D Structure

Properties

CAS No. |

139040-36-1 |

|---|---|

Molecular Formula |

C10H9Cl3O |

Molecular Weight |

251.5 g/mol |

IUPAC Name |

1,1,1-trichloro-4-phenylbutan-2-one |

InChI |

InChI=1S/C10H9Cl3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

OJJORKKLZDKAIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Butanone, 1,1,1 Trichloro 4 Phenyl

Strategies for Trichloromethyl Ketone Synthesis Applicable to 2-Butanone, 1,1,1-trichloro-4-phenyl-

The introduction of a trichloromethyl group adjacent to a carbonyl is a critical transformation in the synthesis of the target compound. Various methods have been developed for the formation of trichloromethyl ketones and their precursors. organic-chemistry.org

A prominent method for forming β-trichloromethyl-β-hydroxy ketones involves the condensation of chloral (B1216628) (trichloroacetaldehyde) or its hydrate (B1144303) with a ketone. This reaction, a type of aldol (B89426) condensation, leverages the electrophilicity of the carbonyl carbon in chloral. In the context of synthesizing 2-Butanone, 1,1,1-trichloro-4-phenyl-, this would involve the reaction of 4-phenyl-2-butanone (benzylacetone) with chloral.

The general mechanism involves the formation of an enolate from 4-phenyl-2-butanone under basic conditions. This enolate then acts as a nucleophile, attacking the carbonyl carbon of chloral. A subsequent protonation step yields the β-trichloromethyl-β-hydroxy ketone. A related approach involves the reaction of chloral with chiral imines, derived from ketones, to achieve asymmetric synthesis of these hydroxy ketones. researchgate.net The resulting trichloromethyl carbinols are key intermediates that can be oxidized to form the target trichloromethyl ketones. organic-chemistry.org

Table 1: Chloral Condensation Reaction Overview

| Reactants | Reagents/Conditions | Intermediate Product |

|---|---|---|

| 4-Phenyl-2-butanone, Chloral | Base (e.g., NaOH, LDA) | 1,1,1-Trichloro-2-hydroxy-4-phenyl-2-pentanone |

The β-trichloromethyl-β-hydroxy ketones synthesized via chloral condensation can serve as precursors to α,β-unsaturated ketones through a dehydration reaction. The elimination of water from the hydroxyalkanone intermediate would introduce a double bond, yielding a 1,1,1-trichloro-2-alken-4-one derivative. These unsaturated systems are valuable synthetic intermediates. researchgate.net While the direct conversion of aliphatic trifluoromethyl groups to dichlorovinyl moieties has been reported using reagents like aluminum trichloride, similar transformations for trichloromethyl groups are an area of synthetic exploration. nih.gov The synthesis of related compounds, such as 4-alkoxy-1,1,1-trichloro-3-alken-2-ones, from accessible starting materials highlights the utility of these enones as building blocks in heterocyclic synthesis. researchgate.net

Phenylbutanone Core Synthesis Adapted for 2-Butanone, 1,1,1-trichloro-4-phenyl-

The acetoacetic ester synthesis is a versatile and widely used method for preparing methyl ketones. uomustansiriyah.edu.iqwikipedia.org This pathway is particularly well-suited for the synthesis of 4-phenyl-2-butanone. ucla.educhegg.combartleby.com The reaction sequence begins with the deprotonation of ethyl acetoacetate (B1235776) using a base like sodium ethoxide to form a resonance-stabilized enolate. wikipedia.orgyoutube.com This enolate is then alkylated via an SN2 reaction with benzyl (B1604629) bromide. ucla.edu The resulting β-keto ester is subsequently hydrolyzed with aqueous acid or base, and the intermediate β-keto acid is heated to induce decarboxylation, yielding the final product, 4-phenyl-2-butanone. uomustansiriyah.edu.iqwikipedia.org

The malonic ester synthesis follows a similar principle but starts with diethyl malonate to produce a substituted carboxylic acid. wikipedia.orgorganic-chemistry.org To adapt this for ketone synthesis, the resulting phenylacetic acid derivative would require further reaction steps. Due to its directness in producing methyl ketones, the acetoacetic ester synthesis is often the more efficient choice for this specific target. masterorganicchemistry.com

Table 2: Acetoacetic Ester Synthesis of 4-Phenyl-2-butanone

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Enolate Formation | Ethyl acetoacetate | Sodium ethoxide (NaOEt) | Ethyl acetoacetate enolate |

| 2. Alkylation | Ethyl acetoacetate enolate, Benzyl bromide | - | Ethyl 2-benzylacetoacetate |

Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. masterorganicchemistry.com A direct Friedel-Crafts alkylation of benzene (B151609) with a primary alkyl halide is often problematic due to carbocation rearrangements. chemistrysteps.com A more reliable strategy to synthesize the phenylbutanone core is through acylation followed by reduction. chemistrysteps.com

This approach involves the Friedel-Crafts acylation of benzene with butanoyl chloride or butanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). chemguide.co.uk This reaction forms butyrophenone (B1668137). The ketone of butyrophenone can then be selectively reduced to a methylene (B1212753) group (–CH2–) to yield butylbenzene. While this provides the carbon skeleton, it does not directly yield 4-phenyl-2-butanone.

A more direct acylation route to the target ketone would involve a workaround. One could perform a Friedel-Crafts acylation of benzene with an appropriate acyl halide, like propionyl chloride, to form propiophenone. masterorganicchemistry.com Subsequent manipulation of the side chain would be necessary to introduce the additional methylene and methyl groups. Alternatively, acylation with crotonyl chloride could be explored, although this can be complicated by reactions at the double bond. The most effective Friedel-Crafts strategy often involves acylation to form an aryl ketone, which is then reduced, thus avoiding the rearrangement issues common in Friedel-Crafts alkylations. chemistrysteps.com

Catalytic hydrogenation is a powerful method for the reduction of carbon-carbon double bonds. This technique can be applied to the synthesis of 4-phenyl-2-butanone by starting with its unsaturated precursor, benzylideneacetone (B49655) (4-phenyl-3-buten-2-one). wikipedia.org Benzylideneacetone is readily prepared via a base-catalyzed aldol condensation of benzaldehyde (B42025) and acetone. wikipedia.org

The selective hydrogenation of the carbon-carbon double bond in benzylideneacetone, while leaving the carbonyl group and the aromatic ring intact, yields 4-phenyl-2-butanone. wikipedia.org This reduction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on an inorganic support (e.g., Pt/TiO2) under an atmosphere of hydrogen gas. qub.ac.ukbham.ac.ukresearchgate.net The reaction solvent can influence the rate and selectivity of the hydrogenation. qub.ac.ukbham.ac.uk Further hydrogenation can reduce the ketone to an alcohol (4-phenyl-2-butanol) or hydrogenate the aromatic ring to a cyclohexane (B81311) ring, so careful control of reaction conditions is essential. researchgate.net

Table 3: Catalytic Hydrogenation for 4-Phenyl-2-butanone Synthesis

| Substrate | Catalyst | Reagent | Product |

|---|

Convergent and Divergent Synthetic Pathways to the Title Compound

The synthesis of 2-Butanone, 1,1,1-trichloro-4-phenyl- can be envisioned through several strategic pathways, leveraging both convergent and divergent approaches. A primary consideration is the introduction of the 1,1,1-trichloroacetyl group, which can be accomplished either by direct chlorination of a suitable precursor or by the coupling of a trichloromethyl-containing fragment.

A plausible divergent approach would commence with the commercially available precursor, 4-phenyl-2-butanone. This strategy involves the sequential or direct exhaustive chlorination of the methyl group at the C1 position. The challenge in this approach lies in controlling the regioselectivity of the chlorination to exclusively occur at the methyl group and ensuring complete trichlorination without side reactions on the methylene group or the aromatic ring.

Scheme 1: Proposed Divergent Synthesis via Exhaustive Chlorination

A potential, though challenging, divergent route to the title compound from 4-phenyl-2-butanone.

A more controlled and likely higher-yielding strategy would be a convergent synthesis . This approach involves the preparation of two key fragments that are subsequently joined. One fragment would be the phenylethyl group, and the other would be a synthon containing the trichloromethyl ketone functionality.

One convergent strategy could involve the acylation of a suitable phenylethyl organometallic reagent with a trichloroacetyl derivative. For instance, the reaction of a phenylethyl magnesium halide (Grignard reagent) or a phenylethyl lithium with trichloroacetyl chloride could potentially yield the target compound. However, the high reactivity of the trichloroacetyl group might lead to side reactions.

A more refined convergent approach could utilize a softer nucleophile or a coupling reaction. For example, the synthesis could proceed through the reaction of a phenylethyl derivative with a pre-formed trichloromethyl enolate or a related species.

Another convergent pathway could involve the construction of the butanone backbone from smaller fragments already containing the required functionalities. For example, a reaction between a phenylethyl halide and the enolate of 1,1,1-trichloroacetone (B165163) would directly assemble the carbon skeleton of the target molecule.

| Synthetic Approach | Key Precursors | Key Transformation | Potential Advantages | Potential Challenges |

| Divergent | 4-Phenyl-2-butanone | Exhaustive α-chlorination | Fewer synthetic steps | Lack of regioselectivity, incomplete chlorination, side reactions |

| Convergent (Acylation) | Phenylethyl organometallic, Trichloroacetyl chloride | Acylation | Direct formation of the C-C bond | Over-reaction, side reactions due to high reactivity |

| Convergent (Enolate Alkylation) | 1,1,1-Trichloroacetone, Phenylethyl halide | Enolate alkylation | Controlled bond formation | Generation and stability of the trichloroacetone enolate |

Stereoselective and Regioselective Synthesis of 2-Butanone, 1,1,1-trichloro-4-phenyl- Analogues

While the title compound itself is achiral, the synthesis of its analogues bearing stereocenters or requiring specific regiochemical outcomes necessitates the use of advanced stereoselective and regioselective methodologies. The principles guiding these syntheses can be extrapolated to potential strategies for chiral or specifically substituted derivatives of 2-Butanone, 1,1,1-trichloro-4-phenyl-.

Regioselective Synthesis:

The regioselective synthesis of analogues primarily concerns the selective functionalization at different positions of the butanone skeleton or the phenyl ring. For instance, the introduction of a substituent on the phenyl ring can be achieved by starting with a pre-functionalized benzene derivative.

The regioselective chlorination of 4-phenyl-2-butanone at the C3 position to yield 3-chloro-4-phenyl-2-butanone, an analogue of the title compound, would require conditions that favor kinetic enolate formation and subsequent reaction at the more substituted α-carbon. The use of bulky bases and specific chlorinating agents can influence the regioselectivity of this transformation.

Stereoselective Synthesis:

The synthesis of chiral analogues of 2-Butanone, 1,1,1-trichloro-4-phenyl- could be achieved through several strategies. If a substituent is introduced at the C3 or C4 position, a stereocenter is created.

For example, the asymmetric reduction of a precursor ketone containing a double bond in the side chain could establish a chiral center. Subsequent transformations would then lead to the desired chiral analogue. The enantioselective reduction of 4-phenyl-3-buten-2-one (B7806413) to the corresponding chiral alcohol, which can then be converted to other derivatives, is a known process that utilizes chiral catalysts.

Another approach to stereoselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction, such as an alkylation or an aldol reaction, to proceed with high stereoselectivity. After the desired stereocenter is set, the auxiliary can be removed.

| Analogue Type | Synthetic Challenge | Methodology | Key Reagents/Catalysts |

| Regioisomeric Analogue (e.g., 3-chloro) | Selective chlorination at C3 | Kinetic enolate formation and chlorination | Bulky non-nucleophilic bases (e.g., LDA), N-chlorosuccinimide (NCS) |

| Chiral Analogue (e.g., 3-substituted) | Asymmetric C-C bond formation | Chiral auxiliary-directed alkylation | Evans oxazolidinones, Oppolzer's sultams |

| Chiral Analogue (e.g., hydroxylated at C3) | Asymmetric reduction of an enone | Catalytic asymmetric hydrogenation/transfer hydrogenation | Chiral Ru- or Rh-based catalysts (e.g., BINAP complexes) |

Chemical Reactivity and Transformation of 2 Butanone, 1,1,1 Trichloro 4 Phenyl

Reactions Involving the Carbonyl Group of 2-Butanone, 1,1,1-trichloro-4-phenyl-

The carbonyl group is a primary site of reactivity in 2-Butanone, 1,1,1-trichloro-4-phenyl-. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the adjacent α-protons exhibit acidity, enabling enolate formation and subsequent reactions.

The carbonyl carbon of 2-Butanone, 1,1,1-trichloro-4-phenyl- is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it a target for nucleophilic attack, a fundamental reaction of ketones. wikipedia.org The strong electron-withdrawing effect of the adjacent trichloromethyl group is expected to further enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to a non-halogenated analogue.

Nucleophilic addition to the carbonyl group typically proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by protonation of the resulting alkoxide. researchgate.net A wide variety of nucleophiles can participate in these reactions, including organometallic reagents (e.g., Grignard reagents), hydrides, cyanide, and amines.

Table 1: Predicted Nucleophilic Addition Reactions at the Ketone Functionality

| Nucleophile (Reagent) | Predicted Product | Reaction Type |

| Grignard Reagents (R-MgX) | Tertiary Alcohol | C-C Bond Formation |

| Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Reduction |

| Hydrogen Cyanide (HCN) | Cyanohydrin | C-C Bond Formation |

| Primary Amines (R-NH₂) | Imine | C-N Bond Formation |

This table is based on the general reactivity of ketones and the anticipated electronic effects in 2-Butanone, 1,1,1-trichloro-4-phenyl-. Specific experimental data for this compound is not available.

The presence of protons on the carbon atom alpha to the carbonyl group (C-3) allows for the formation of an enolate ion in the presence of a base. wikipedia.org Enolates are powerful nucleophiles and are key intermediates in a variety of reactions, including alpha-halogenation. masterorganicchemistry.com

In the case of 2-Butanone, 1,1,1-trichloro-4-phenyl-, the acidity of the α-protons at the C-3 position is influenced by both the electron-withdrawing carbonyl group and the phenyl group. Treatment with a suitable base will lead to the formation of an enolate, which can then react with electrophiles.

Alpha-halogenation of ketones can occur under both acidic and basic conditions. wikipedia.org Under acidic conditions, the reaction typically proceeds through an enol intermediate and results in the substitution of a single alpha-hydrogen. libretexts.orgyoutube.com In contrast, under basic conditions, the reaction proceeds via an enolate and can lead to polyhalogenation, as the introduction of a halogen increases the acidity of the remaining alpha-protons. wikipedia.org Given the presence of the trichloromethyl group, which itself is not susceptible to further halogenation at that carbon, any alpha-halogenation would occur at the C-3 position.

Reactivity of the Trichloromethyl Moiety in 2-Butanone, 1,1,1-trichloro-4-phenyl-

The trichloromethyl group is a key feature of the molecule, significantly influencing its reactivity and providing pathways for unique transformations.

Compounds containing a 1,1,1-trichloro-2-hydroxy-4-alkanone scaffold have been shown to undergo rearrangement reactions involving an intramolecular chlorine shift. For example, the treatment of 1,1,1-trichloro-2-hydroxy-4-alkanones with strong mineral acids can lead to the formation of 1,1,5-trichloro-1-alken-4-ones via an intramolecular chlorine shift from C-1 to C-5 of an enol allylic system. cdnsciencepub.com This suggests that under certain acidic conditions, 2-Butanone, 1,1,1-trichloro-4-phenyl-, particularly if it were to undergo a reaction that introduces a hydroxyl group at the C-2 position (e.g., reduction of the ketone), could potentially undergo a similar rearrangement.

The reaction of ketones with phosphorus pentachloride (PCl₅) is a known method for converting a carbonyl group into a gem-dichloro group. A study on the reaction of 4-phenyl-2-butanone, a structurally similar compound lacking the trichloromethyl group, with PCl₅ provides insight into the potential reactivity of 2-Butanone, 1,1,1-trichloro-4-phenyl-. acs.org The reaction of ketones with PCl₅ is proposed to proceed through the formation of a chlorocarbonium ion intermediate. researchgate.net For 2-butanone, this reaction leads to the formation of 2,2-dichlorobutane, which upon treatment with alcoholic potassium hydroxide (B78521), yields 2-butyne. It is plausible that 2-Butanone, 1,1,1-trichloro-4-phenyl- would react similarly at the carbonyl group to yield a gem-dichloride at the C-2 position.

Mechanistic Investigations of Reactions Involving 2 Butanone, 1,1,1 Trichloro 4 Phenyl

Elucidation of Reaction Pathways for Synthesis of the Compound

The synthesis of α-trichloromethyl ketones such as 2-Butanone, 1,1,1-trichloro-4-phenyl- is not trivial and generally involves multi-step pathways. Research into analogous compounds has illuminated two primary effective methodologies for creating the crucial trichloromethyl ketone moiety. organic-chemistry.org These pathways provide a framework for the plausible synthesis of the target compound.

One major pathway involves the reaction of an aldehyde with a source of the trichloromethyl anion, followed by oxidation. organic-chemistry.org For the target compound, this would begin with 3-phenylpropanal. The aldehyde reacts with the trichloromethyl anion, generated in situ from reagents like trichloroacetic acid and its sodium salt, to form the corresponding secondary trichloromethyl carbinol. organic-chemistry.orgorganic-chemistry.org This intermediate, 1,1,1-trichloro-4-phenylbutan-2-ol, is then oxidized using a suitable oxidizing agent, such as chromic acid, to yield the final ketone product, 2-Butanone, 1,1,1-trichloro-4-phenyl-. organic-chemistry.org

| Pathway | Key Precursors | Key Steps & Mechanism | Reference |

|---|---|---|---|

| Aldehyde Addition-Oxidation | 3-Phenylpropanal, Trichloroacetic acid/Sodium trichloroacetate | 1. Nucleophilic addition of in situ generated CCl₃⁻ to the aldehyde carbonyl. 2. Oxidation of the resulting secondary alcohol to a ketone. | organic-chemistry.org |

| Organometallic Coupling | 2-Phenylethyl halide (for organozinc formation), Trichloroacetyl chloride | 1. Formation of a 2-phenylethylzinc reagent. 2. Nucleophilic acyl substitution via coupling with trichloroacetyl chloride. | organic-chemistry.org |

Mechanisms of Intramolecular Rearrangements

While specific intramolecular rearrangements for 2-Butanone, 1,1,1-trichloro-4-phenyl- are not extensively documented, the behavior of structurally similar trihalomethyl ketones and their precursors provides significant mechanistic insight. A notable example is the Favorskii rearrangement, which occurs in α-halo ketones under basic conditions. wikipedia.orgnrochemistry.com For trichloromethyl ketones, this rearrangement can compete with the haloform reaction. ddugu.ac.in The Favorskii mechanism typically involves the formation of an enolate, which then cyclizes to a cyclopropanone (B1606653) intermediate. wikipedia.org Subsequent nucleophilic attack by a base (e.g., hydroxide (B78521) or alkoxide) opens the strained ring to yield a carboxylic acid derivative, constituting a skeletal rearrangement. wikipedia.orgpurechemistry.org Studies on various trichloromethyl ketones have shown that the Favorskii rearrangement is often the preferred pathway over other reactions like simple nucleophilic substitution, depending on steric and electronic factors within the molecule. ddugu.ac.inbiu.ac.il

Another relevant transformation is the rearrangement of trichloromethyl carbinols, which are the direct precursors in one of the synthetic routes mentioned above. For example, the reaction of a trichloromethyl carbinol with copper(I) chloride can lead to the formation of a chloromethyl ketone, proceeding through a proposed 1,2-hydride shift within a copper-chlorocarbenoid intermediate. acs.org

Radical and Ionic Mechanisms in Transformations

The transformations of 2-Butanone, 1,1,1-trichloro-4-phenyl- and related compounds are predominantly governed by ionic mechanisms, owing to the presence of the highly polarized carbonyl group and the electron-withdrawing trichloromethyl group.

Ionic Mechanisms: The synthesis itself relies on ionic steps, such as the nucleophilic attack of a trichloromethyl anion or an organozinc reagent on an electrophilic carbonyl carbon. organic-chemistry.org Furthermore, reactions in superacids like triflic acid (TfOH) exemplify powerful ionic pathways. For instance, analogs such as 1-aryl-4,4,4-trichlorobut-2-en-1-ones undergo intramolecular cyclization in TfOH. The mechanism involves the protonation of the carbonyl oxygen, which generates a highly reactive O-protonated species. This superelectrophilic intermediate then undergoes an intramolecular electrophilic aromatic substitution to form 3-trichloromethylindan-1-ones.

Radical Mechanisms: While less common for this class of compounds, radical mechanisms can be initiated under specific conditions, such as photolysis or in the presence of radical initiators. masterorganicchemistry.comresearchgate.net Radical reactions often proceed via a three-step mechanism: initiation, propagation, and termination. libretexts.org For a molecule like 2-Butanone, 1,1,1-trichloro-4-phenyl-, a radical could be generated at the α-carbon position (adjacent to the carbonyl) or through homolytic cleavage of a C-Cl bond under high energy conditions. These radicals could then participate in addition reactions with unsaturated compounds or undergo cyclization. libretexts.orglibretexts.org However, the prevalence of ionic pathways in the documented chemistry of trichloromethyl ketones suggests that radical transformations are less synthetically exploited for these substrates.

Catalytic Cycles in Transition Metal-Mediated Reactions Relevant to the Compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bonds that constitute the backbone of 2-Butanone, 1,1,1-trichloro-4-phenyl-. While not typically used to install the trichloromethyl group directly, reactions like the Heck, Negishi, Suzuki, and Stille couplings are highly relevant for synthesizing the 4-phenyl-2-butanone skeleton. These reactions share a common mechanistic framework involving a palladium or nickel catalyst that cycles between different oxidation states. researchgate.netchemrxiv.org

Heck Reaction: This reaction couples an unsaturated halide with an alkene. wikipedia.org To form a precursor to the target compound, iodobenzene (B50100) could be coupled with methyl vinyl ketone. The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. wikipedia.orgyoutube.com This is followed by migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to release the product, 4-phenyl-3-buten-2-one (B7806413), which can be reduced to the desired butanone skeleton. youtube.comyoutube.com

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by palladium or nickel. chemistnotes.comwikipedia.org The cycle involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation where the organic group from the zinc reagent is transferred to the palladium center. chemistnotes.comyoutube.com The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. youtube.comlibretexts.org

Suzuki Reaction: The Suzuki reaction couples an organoboron compound (like a boronic acid) with an organic halide. libretexts.org The catalytic cycle is similar to the Negishi coupling, consisting of oxidative addition, transmetalation, and reductive elimination. chemrxiv.orglibretexts.org A base is required to facilitate the transmetalation step. yonedalabs.com This method is widely used for its tolerance of various functional groups and the stability of the boronic acid reagents. nih.govacs.org

Stille Reaction: This coupling involves an organotin (stannane) reagent and an organic halide. wikipedia.orgorganic-chemistry.org The catalytic cycle proceeds through the canonical steps of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orguwindsor.ca A key variant, the Stille-carbonylative cross-coupling, can directly form ketones by introducing carbon monoxide into the reaction, which inserts into the Pd-C bond before the final reductive elimination step. wikipedia.org

| Reaction | Catalyst | Organometallic Reagent | Electrophile | Key Mechanistic Steps |

|---|---|---|---|---|

| Heck | Pd(0) complexes | Alkene | Aryl/Vinyl Halide or Triflate | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |

| Negishi | Pd(0) or Ni(0) complexes | Organozinc | Aryl/Vinyl/Alkyl Halide or Triflate | Oxidative Addition, Transmetalation, Reductive Elimination |

| Suzuki | Pd(0) complexes | Organoboron | Aryl/Vinyl Halide or Triflate | Oxidative Addition, Transmetalation (base-assisted), Reductive Elimination |

| Stille | Pd(0) complexes | Organotin (Stannane) | Aryl/Vinyl Halide or Triflate | Oxidative Addition, Transmetalation, Reductive Elimination |

Derivatization and Structural Modification Strategies for 2 Butanone, 1,1,1 Trichloro 4 Phenyl

Formation of Oxime and Hydrazone Derivatives for Structural Elucidation

The carbonyl group of a ketone is a prime site for derivatization. Reactions with nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) derivatives are fundamental transformations used for both structural characterization and the synthesis of new chemical entities. wikipedia.orgresearchgate.net

The reaction of 2-Butanone, 1,1,1-trichloro-4-phenyl- with hydroxylamine hydrochloride in the presence of a mild base, such as pyridine (B92270) or sodium acetate, would yield the corresponding oxime. researchgate.net Similarly, treatment with hydrazine or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) would produce the respective hydrazone derivatives. wikipedia.orgresearchgate.net These reactions proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (C=N). libretexts.org

These crystalline derivatives are often used for the purification and characterization of ketones. For instance, the formation of a 2,4-dinitrophenylhydrazone provides a brightly colored solid with a sharp melting point, aiding in identification. Furthermore, these derivatives serve as versatile intermediates for further synthesis, such as the Wolff-Kishner reduction of hydrazones to alkanes or the Beckmann rearrangement of oximes to amides. libretexts.org

Table 1: Proposed Oxime and Hydrazone Derivatives of 2-Butanone, 1,1,1-trichloro-4-phenyl-

| Reagent | Derivative Class | Proposed Product Name |

| Hydroxylamine (NH₂OH) | Oxime | 2-Butanone, 1,1,1-trichloro-4-phenyl-, oxime |

| Hydrazine (N₂H₄) | Hydrazone | 2-Butanone, 1,1,1-trichloro-4-phenyl-, hydrazone |

| Phenylhydrazine | Phenylhydrazone | 2-Butanone, 1,1,1-trichloro-4-phenyl-, phenylhydrazone |

| 2,4-Dinitrophenylhydrazine | Dinitrophenylhydrazone | 2-Butanone, 1,1,1-trichloro-4-phenyl-, (2,4-dinitrophenyl)hydrazone |

Introduction of Additional Functional Groups on the Carbon Skeleton

The carbon skeleton of 2-Butanone, 1,1,1-trichloro-4-phenyl- offers opportunities for functionalization, primarily at the α-carbon (C-3 position) adjacent to the carbonyl group. Under basic conditions, a proton can be abstracted from this position to form an enolate intermediate. This nucleophilic enolate can then react with various electrophiles, allowing for the introduction of new functional groups.

For example, halogenation at the C-3 position could be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under appropriate conditions. Alkylation could be performed by treating the enolate with an alkyl halide. It is important to note that the strong electron-withdrawing nature of the adjacent trichloromethyl group at C-1 would significantly impact the reactivity and regioselectivity of these reactions.

Another potential modification involves the reduction of the ketone functionality to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a hydroxyl group, creating 4-phenyl-1,1,1-trichlorobutan-2-ol, which can be further derivatized through esterification or etherification.

Derivatization of the Trichloromethyl Group

The trichloromethyl (CCl₃) group is a robust and highly electron-withdrawing moiety that influences the reactivity of the entire molecule. nih.govbeilstein-journals.org While generally stable, it can participate in specific chemical transformations.

One significant reaction is its potential role in cyclization reactions. Under superacidic conditions, such as with triflic acid (TfOH), ketones containing a trichloromethyl group and an aryl ring can undergo intramolecular cyclization to form indanone structures. nih.govbeilstein-journals.org For 2-Butanone, 1,1,1-trichloro-4-phenyl-, this could hypothetically lead to the formation of a six-membered ring system.

Furthermore, the trichloromethyl group can be converted into other functionalities. For instance, reaction with methanolic sodium hydroxide (B78521) could potentially lead to the hydrolysis of the CCl₃ group to a carboxylic acid ester, a reaction seen in related compounds. acs.org This would transform the trichloromethyl ketone into a methyl ester derivative.

Modification of the Phenyl Ring

The phenyl ring is a versatile handle for structural modification through electrophilic aromatic substitution reactions. The existing substituent, a -(CH₂CH₂C(O)CCl₃) group, is electron-withdrawing and will primarily direct incoming electrophiles to the meta position. However, some ortho and para substitution may occur depending on the reaction conditions.

Standard electrophilic substitution reactions could be employed to introduce a variety of functional groups onto the aromatic ring.

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂).

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would append a halogen atom.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would add a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation/Alkylation: Introducing an acyl or alkyl group using an acyl chloride or alkyl halide with a Lewis acid catalyst.

These modifications can significantly alter the electronic properties and steric profile of the molecule. mdpi.comnih.gov

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1,1,1-trichloro-4-(3-nitrophenyl)-2-butanone |

| Bromination | Br₂, FeBr₃ | 1,1,1-trichloro-4-(3-bromophenyl)-2-butanone |

| Sulfonation | SO₃, H₂SO₄ | 3-(3,3,3-trichloro-2-oxobutyl)benzenesulfonic acid |

| Acylation | CH₃COCl, AlCl₃ | 1,1,1-trichloro-4-(3-acetylphenyl)-2-butanone |

Stereochemical Control in Derivatization Processes

The parent molecule, 2-Butanone, 1,1,1-trichloro-4-phenyl-, is achiral. However, chirality can be introduced through specific derivatization reactions. The most direct route to a chiral derivative is the reduction of the carbonyl group to a hydroxyl group, forming 1,1,1-trichloro-4-phenylbutan-2-ol. The C-2 carbon in this alcohol is a stereocenter.

Achieving stereochemical control during this reduction is a key objective in asymmetric synthesis. The use of chiral reducing agents or biocatalysts can favor the formation of one enantiomer over the other. For example, enzymes from microorganisms like Saccharomyces cerevisiae (baker's yeast) are known to perform enantioselective reductions of ketones. researchgate.net Similarly, chemical methods employing chiral borane (B79455) reagents or catalysts (e.g., those used in Noyori asymmetric hydrogenation) could be adapted to produce either the (R)- or (S)-enantiomer of the corresponding alcohol with high enantiomeric excess.

Once a chiral center is established, subsequent reactions on other parts of the molecule can be influenced by this stereocenter, potentially leading to diastereoselective outcomes.

Theoretical and Computational Studies on 2 Butanone, 1,1,1 Trichloro 4 Phenyl and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which solve the Schrödinger equation with various levels of approximation, are fundamental to understanding the electronic structure of a molecule. These calculations can elucidate the distribution of electrons, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps. This information is crucial for predicting a molecule's reactivity.

For 2-Butanone, 1,1,1-trichloro-4-phenyl-, quantum chemical calculations can pinpoint the most reactive sites. The electron-withdrawing nature of the trichloromethyl group significantly influences the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. Calculations can quantify this effect by determining partial atomic charges and the LUMO's localization. For instance, a study on related α,β-unsaturated ketones demonstrated how protonation, which can be modeled computationally, further activates the carbonyl group, creating superelectrophilic species.

Key parameters derived from these calculations are often used to build predictive models for reactivity. By comparing the calculated electronic properties of 2-Butanone, 1,1,1-trichloro-4-phenyl- with known analogues, chemists can infer its likely behavior in various chemical transformations.

Table 1: Exemplary Electronic Properties Calculated for a Ketone Analogue This table is illustrative and shows typical data obtained from quantum chemical calculations.

| Property | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.5 eV | A low LUMO energy suggests high susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the molecule's stability and electronic excitation energy. |

| Partial Charge on Carbonyl Carbon | +0.65 e | A high positive charge confirms the electrophilic nature of this site. |

| Dipole Moment | 2.8 D | Influences solubility and intermolecular interactions. |

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying chemical reactions. It is particularly effective for mapping out the potential energy surface (PES) of a reaction, which includes identifying reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For 2-Butanone, 1,1,1-trichloro-4-phenyl-, DFT can be applied to analyze various potential reactions. For example, in the context of asymmetric transfer hydrogenation of trichloromethyl ketones, DFT could be used to model the interaction with a ruthenium catalyst, elucidating the structure of the transition state and explaining the origin of enantioselectivity. Similarly, for subsequent Jocic-type reactions with amines, DFT calculations could map the reaction pathway, showing the step-by-step mechanism of C-C bond formation and rearrangement.

Mechanistic studies often use DFT to compare different possible pathways. For instance, in reactions involving α,β-unsaturated ketones, DFT has been used to show that pathways involving dicationic superelectrophiles can be virtually barrier-free, explaining their high reactivity under superacidic conditions. Such analyses provide a detailed, step-by-step picture of how chemical transformations occur, which is often difficult to obtain through experimental means alone.

Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction This table is for illustrative purposes to show how DFT is used to compare reaction pathways.

| Reaction Step | Pathway A Activation Energy (kcal/mol) | Pathway B Activation Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| Nucleophilic Attack | 15.2 | 25.8 | Pathway A is kinetically favored for the initial attack. |

| Proton Transfer | 8.5 | 6.1 | The proton transfer step is faster in Pathway B. |

| Rearrangement | 12.1 | 19.4 | The rearrangement barrier is lower in Pathway A. |

Molecular Dynamics Simulations for Conformational Analysis

Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes, or conformations, through the rotation of single bonds. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion, providing a detailed picture of a molecule's conformational landscape.

For a molecule like 2-Butanone, 1,1,1-trichloro-4-phenyl-, which has several rotatable single bonds (e.g., C-C bonds in the butyl chain and the bond connecting the phenyl group), MD simulations can reveal the most stable or populated conformations. The phenyl group and the trichloromethyl group are bulky, and their relative positions will be governed by steric interactions. MD simulations can explore the potential energy surface to identify low-energy conformers and the energy barriers between them.

This information is vital because a molecule's conformation can significantly impact its reactivity. The accessibility of the reactive carbonyl group may differ between conformers. By understanding the preferred shapes of 2-Butanone, 1,1,1-trichloro-4-phenyl-, chemists can better predict how it will interact with other molecules, such as enzymes or catalysts.

Table 3: Example of Conformational Analysis Results from an MD Simulation This table is a hypothetical representation of data from an MD simulation.

| Conformer | Dihedral Angle (°Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) | Key Feature |

|---|---|---|---|---|

| 1 (Anti) | 180 | 0.0 | 65 | Phenyl and trichloromethyl groups are furthest apart. |

| 2 (Gauche +) | 60 | 1.2 | 17 | Phenyl and trichloromethyl groups are in a gauche orientation. |

| 3 (Gauche -) | -60 | 1.2 | 17 | Mirror image of Conformer 2. |

| 4 (Eclipsed) | 0 | 5.0 | <1 | High energy due to steric clash; acts as a transition state between conformers. |

Predictive Modeling of Synthetic Accessibility and Reaction Outcomes

In recent years, data-driven and machine learning approaches have become increasingly important in chemistry. These models can predict complex properties like synthetic accessibility (SA)—how difficult a molecule is to make—and the likely outcome of a chemical reaction.

Predictive models for synthetic accessibility often use scoring functions, such as the Synthetic Accessibility Score (SAScore), which are trained on large databases of known molecules. These scores are calculated based on molecular features, such as the presence of complex ring systems, stereocenters, and the frequency of certain fragments in databases of existing chemicals. For 2-Butanone, 1,1,1-trichloro-4-phenyl-, these tools could provide a rapid assessment of its synthetic feasibility compared to other potential drug candidates or intermediates.

Models for predicting reaction outcomes use vast datasets of known reactions to learn the rules of chemical reactivity. Given a set of reactants and reagents, these models can predict the structure of the major product. This can be done using template-based methods, which apply known reaction rules, or template-free methods that use graph neural networks to model the transformation of reactant molecules into products. Such tools could be used to explore the potential reactivity of 2-Butanone, 1,1,1-trichloro-4-phenyl- under various conditions, suggesting possible products and helping to design new synthetic routes.

Table 4: Sample Output from a Predictive Synthetic Accessibility Model This table provides an illustrative comparison of SA scores.

| Compound | SAScore | SCScore | Predicted Accessibility | Rationale |

|---|---|---|---|---|

| 2-Butanone | 1.5 | 1.2 | Easy | Small, common functional groups, no stereocenters. |

| 2-Butanone, 4-phenyl- | 2.1 | 1.8 | Easy | Phenyl group is a common moiety. |

| 2-Butanone, 1,1,1-trichloro-4-phenyl- | 3.5 | 3.1 | Moderately Complex | The trichloromethyl group is less common and can be reactive, potentially complicating synthesis. |

| Complex Natural Product | 7.8 | 6.5 | Difficult | Multiple stereocenters, complex ring systems, and rare functional groups. |

Advanced Applications in Organic Synthesis

2-Butanone, 1,1,1-trichloro-4-phenyl- as a Building Block in Complex Molecule Synthesis

The strategic placement of the trichloromethyl group adjacent to the carbonyl function in 2-Butanone, 1,1,1-trichloro-4-phenyl- makes it an attractive building block for the synthesis of complex molecules. The electron-withdrawing nature of the trichloromethyl group enhances the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This heightened reactivity can be harnessed to introduce the 1,1,1-trichloro-4-phenyl-2-butanone framework into larger, more intricate structures.

One potential application lies in its use to form trichloromethyl carbinols, which are valuable synthetic intermediates. organic-chemistry.org The addition of organometallic reagents or other nucleophiles to the carbonyl group can proceed with high efficiency, leading to the formation of tertiary alcohols. These carbinols can then undergo further transformations, such as reduction of the trichloromethyl group or conversion to other functional groups, providing a pathway to a diverse range of complex molecules. The synthesis of complex molecules often involves the strategic assembly of smaller, functionalized units, and 2-Butanone, 1,1,1-trichloro-4-phenyl- can serve as a key component in such convergent synthetic strategies. lkouniv.ac.innih.gov

Role in Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis, and 2-Butanone, 1,1,1-trichloro-4-phenyl- offers multiple avenues for participating in these critical reactions. alevelchemistry.co.ukorganic-chemistry.org The electrophilic carbonyl carbon is a prime site for reactions with a wide array of carbon nucleophiles.

Key Carbon-Carbon Bond Forming Reactions:

| Reaction Type | Nucleophile | Potential Product | Significance |

| Grignard Reaction | Organomagnesium Halides (R-MgX) | Tertiary Alcohols | Formation of new C-C bonds and introduction of diverse alkyl or aryl groups. fiveable.me |

| Aldol (B89426) Reaction | Enolates | β-Hydroxy Ketones | Construction of larger carbon skeletons with new stereocenters. alevelchemistry.co.uk |

| Wittig Reaction | Phosphonium Ylides | Alkenes | Conversion of the carbonyl group into a carbon-carbon double bond. alevelchemistry.co.uk |

| Michael Addition | Enolates, Organocuprates | 1,5-Dicarbonyl Compounds (after modification) | Formation of new C-C bonds via conjugate addition to α,β-unsaturated systems derived from the starting ketone. alevelchemistry.co.uk |

The trichloromethyl group can influence the stereochemical outcome of these reactions, potentially allowing for diastereoselective transformations. Furthermore, the resulting products, containing the trichloromethyl group, can be further elaborated, making this compound a versatile tool in the synthetic chemist's arsenal (B13267) for constructing complex carbon frameworks.

Utilization in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The reactivity of 2-Butanone, 1,1,1-trichloro-4-phenyl- can be exploited for the synthesis of various heterocyclic systems. The carbonyl group and the adjacent trichloromethyl group can participate in cyclization reactions with appropriate binucleophilic reagents.

For instance, reactions with compounds containing two nucleophilic centers, such as hydrazines, hydroxylamines, and amidines, can lead to the formation of five- or six-membered heterocyclic rings. The trichloromethyl group can act as a leaving group or be retained in the final heterocyclic structure, depending on the reaction conditions and the nature of the nucleophile. The use of β-alkoxyvinyl trichloromethyl ketones in the synthesis of thiazolo[3,2-a]pyrimidin-5-ones demonstrates the utility of the trichloromethyl substituent as a convenient leaving group in the formation of bi-heterocyclic compounds. researchgate.net Similarly, heteroaryl ketones are valuable precursors for N-fused heterocycles. nih.gov Research on the reactions of 1-(thien-2-yl)- and 1-(4-hydroxyphenyl)-3,4,4-trichloro-3-buten-1-ones with N-nucleophiles further illustrates the potential for forming various heterocyclic structures. researchgate.net

Precursor to Industrially Relevant Compounds

While direct industrial applications of 2-Butanone, 1,1,1-trichloro-4-phenyl- are not extensively documented, its structural similarity to other industrially significant ketones suggests its potential as a precursor. For example, 4-phenyl-2-butanone is utilized as an attractant for melon flies and as an odorant in soaps. fishersci.ca It also serves as a starting material in the synthesis of 4-oxocyclohexanecarbaldehyde (B1338460) derivatives. fishersci.ca

Furthermore, the related compound phenylacetone (B166967) (1-phenyl-2-propanone) is a well-known precursor in the synthesis of amphetamine and methamphetamine, and is therefore a controlled substance. wikipedia.org The structural motif of a phenyl group separated from a carbonyl group by a short alkyl chain is present in many pharmaceuticals and agrochemicals. tradeindia.com This suggests that 2-Butanone, 1,1,1-trichloro-4-phenyl- could potentially be modified to produce compounds with desirable biological or material properties, making it a target for further research and development in various industrial sectors.

Environmental Chemistry and Degradation Pathways of 2 Butanone, 1,1,1 Trichloro 4 Phenyl Analogues

Photodegradation Mechanisms of Halogenated Phenyl Ketones

The presence of a ketone functional group and halogen substituents in a molecule can significantly influence its photochemical behavior. Alkyl aryl ketones, for instance, are known to sensitize the decomposition of halogenated compounds like t-butyl chloride. rsc.org This process often involves the lowest excited triplet state of the ketone. rsc.org For halogenated aromatic 1,3-diketones, photolysis can lead to the elimination of the halogen atom as a primary photochemical process. researchgate.net Studies on brominated diketones have shown that this elimination can occur from the excited singlet state, leading to the formation of a halogen-free diketone. researchgate.net In some cases, Norrish Type I cleavage is a major photochemical reaction pathway for chlorinated ketones in certain solvents. researchgate.net The efficiency and pathway of photodegradation can be influenced by the solvent and the specific halogen present. researchgate.net

The photodegradation of vinyl ketone polymers, such as phenyl vinyl ketone, demonstrates that the ketone group can lead to backbone degradation upon exposure to ultraviolet (UV) light. rsc.org This suggests that the carbonyl group in 2-Butanone, 1,1,1-trichloro-4-phenyl- could be a key chromophore, absorbing environmental UV radiation and initiating degradation processes. The trichloromethyl group is also a likely site for photochemical reactions, potentially involving cleavage of the carbon-chlorine bonds.

Table 1: Photodegradation Characteristics of Related Ketones

| Compound Type | Primary Photochemical Process | Influencing Factors |

| Alkyl Aryl Ketones | Sensitized decomposition of halogenated compounds | Excited triplet state |

| Halogenated Aromatic 1,3-Diketones | Halogen elimination, Norrish Type I cleavage | Solvent, specific halogen |

| Phenyl Vinyl Ketone Polymers | Backbone degradation | UV light exposure |

Biotransformation and Biodegradation Potential (e.g., Drawing from trichloropropane (B3392429) examples)

The biodegradation potential of 2-Butanone, 1,1,1-trichloro-4-phenyl- can be extrapolated from studies on chlorinated propanes, such as 1,2,3-trichloropropane (B165214) (TCP), a highly recalcitrant environmental contaminant. nih.govnih.gov The critical step in the aerobic degradation of many chlorinated hydrocarbons is the initial dehalogenation. nih.gov While naturally occurring microorganisms capable of degrading TCP are rare, genetically engineered bacteria expressing haloalkane dehalogenase have shown the ability to break down this compound. nih.gov

The initial step in the aerobic degradation of TCP is its conversion to 2,3-dichloro-1-propanol. nih.gov This highlights the importance of dehalogenase enzymes in initiating the breakdown of such compounds. Both aerobic and anaerobic biodegradation pathways have been observed for chlorinated propanes. nih.govmicrobe.com Under anaerobic conditions, some bacteria can use chlorinated propanes as electron acceptors in a process called reductive dechlorination. microbe.com Aerobic cometabolism, where the degradation is facilitated by enzymes produced for other substrates, is another potential pathway. microbe.com For example, methanotrophs expressing soluble methane (B114726) monooxygenase can co-oxidize TCP. microbe.com

Given the structure of 2-Butanone, 1,1,1-trichloro-4-phenyl-, it is plausible that haloalkane dehalogenases could initiate its biodegradation by removing one or more chlorine atoms from the trichloromethyl group. The phenyl group might also be susceptible to enzymatic attack by organisms that degrade aromatic hydrocarbons.

Table 2: Biodegradation Pathways of 1,2,3-Trichloropropane (TCP)

| Condition | Degradation Pathway | Key Enzymes/Organisms | Initial Product |

| Aerobic | Dehalogenation | Haloalkane Dehalogenase | 2,3-dichloro-1-propanol |

| Aerobic | Cometabolism | Methane Monooxygenase (in methanotrophs) | Not specified |

| Anaerobic | Reductive Dechlorination | Dehalogenimonas spp., Dehalococcoides strains | Allyl alcohol |

Chemical Degradation Pathways in Environmental Matrices

In environmental matrices such as soil and water, chemical degradation processes can also contribute to the transformation of 2-Butanone, 1,1,1-trichloro-4-phenyl-. The trichloromethyl group, being a strong electron-withdrawing group, can influence the reactivity of the adjacent carbonyl group.

One relevant chemical reaction is the haloform reaction, which occurs with methyl ketones containing three alpha-halogens in the presence of a base. wikipedia.org This reaction leads to the cleavage of the carbon-carbon bond between the carbonyl group and the trihalomethyl group, forming a carboxylate and a haloform (e.g., chloroform). While environmental conditions are generally not as basic as those required for a rapid haloform reaction, this pathway could occur slowly in alkaline soils or waters.

Hydrolysis is another potential degradation pathway. Although carbon-chlorine bonds in compounds like TCP are generally resistant to hydrolysis, the presence of the adjacent carbonyl group in 2-Butanone, 1,1,1-trichloro-4-phenyl- could potentially facilitate nucleophilic substitution of the chlorine atoms.

The fate of the phenyl group is also important. In various environmental systems, aromatic rings can undergo hydroxylation and ring cleavage reactions, often mediated by photochemical or microbial processes. The degradation of the entire molecule would likely involve a combination of reactions targeting both the chlorinated aliphatic chain and the aromatic ring.

Table 3: Potential Chemical Degradation Pathways

| Pathway | Description | Potential Products |

| Haloform Reaction | Cleavage of the C-C bond adjacent to the trichloromethyl group in basic conditions. | A carboxylate and chloroform. |

| Hydrolysis | Substitution of chlorine atoms with hydroxyl groups. | Alcohols and hydrochloric acid. |

| Oxidation | Reactions targeting the aromatic ring or the aliphatic chain. | Phenolic compounds, carboxylic acids. |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Butanone, 1,1,1-trichloro-4-phenyl- by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. uobasrah.edu.iqresearchgate.net For 2-Butanone, 1,1,1-trichloro-4-phenyl-, the expected chemical shifts in ¹H NMR would provide information about the electronic environment of protons in the phenyl and butyl portions of the molecule. Protons on the phenyl group would typically appear in the aromatic region (δ 7-8 ppm), while the methylene (B1212753) protons adjacent to the phenyl group and the carbonyl group would have distinct chemical shifts influenced by their neighboring functional groups. chemicalbook.com In ¹³C NMR spectroscopy, the carbonyl carbon is expected to have a characteristic downfield chemical shift, typically in the range of 190-215 ppm, which is a strong indicator of a ketone functional group. libretexts.orgoregonstate.edu The carbon atoms of the phenyl ring and the trichloromethyl group would also exhibit unique and predictable chemical shifts. rsc.orgrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq For 2-Butanone, 1,1,1-trichloro-4-phenyl-, a prominent and strong absorption band is expected in the region of 1700-1725 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group. docbrown.infolibretexts.org The presence of a phenyl group would be indicated by C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. mdpi.com The C-Cl bonds of the trichloromethyl group would also have characteristic absorptions in the fingerprint region of the spectrum. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. uni-saarland.de In the electron ionization (EI) mass spectrum of 2-Butanone, 1,1,1-trichloro-4-phenyl-, the molecular ion peak [M]⁺ would correspond to its molecular weight. Characteristic fragmentation patterns for ketones often involve α-cleavage, the breaking of the bond between the carbonyl group and an adjacent carbon. oregonstate.edulibretexts.org This could lead to the formation of fragment ions corresponding to the loss of the trichloromethyl radical or the phenylethyl radical. uni-saarland.dedocbrown.info The presence of chlorine atoms would also produce a characteristic isotopic pattern in the mass spectrum, aiding in the confirmation of the elemental composition of the fragments. nist.gov

Table 1: Predicted Spectroscopic Data for 2-Butanone, 1,1,1-trichloro-4-phenyl-

| Technique | Expected Feature | Approximate Position |

|---|---|---|

| ¹H NMR | Aromatic protons | δ 7-8 ppm |

| Methylene protons | δ 2-4 ppm | |

| ¹³C NMR | Carbonyl carbon | δ 190-215 ppm |

| Aromatic carbons | δ 120-140 ppm | |

| IR Spectroscopy | C=O stretch | 1700-1725 cm⁻¹ |

| Aromatic C=C stretch | 1450-1600 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | Corresponding to C₁₀H₉Cl₃O |

| Key Fragment | [M - CCl₃]⁺ |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating 2-Butanone, 1,1,1-trichloro-4-phenyl- from impurities and for its quantification in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like chlorinated aromatic ketones. researchgate.netcromlab-instruments.esresearchgate.net In a GC-MS analysis, the compound would be separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer would then provide a mass spectrum for the eluted compound, allowing for its positive identification and quantification. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for the separation, identification, and quantification of a wide range of compounds. rsc.org For less volatile or thermally labile compounds, LC-MS is often preferred over GC-MS. nih.gov Phenyl-substituted ketones can be analyzed using LC-MS, often with reversed-phase chromatography. nih.gov The choice of mobile phase and column is critical for achieving good separation. nih.gov Mass spectrometric detection provides high sensitivity and selectivity. For ketones that exhibit poor ionization efficiency, derivatization can be employed to enhance their detection by LC-MS. longdom.orgwaters.com

Table 2: Chromatographic Methods for 2-Butanone, 1,1,1-trichloro-4-phenyl-

| Technique | Principle | Application |

|---|---|---|

| GC-MS | Separation based on volatility, followed by mass analysis. | Purity assessment, quantification of volatile impurities, identification in complex mixtures. |

| LC-MS | Separation based on polarity, followed by mass analysis. | Purity assessment, analysis of non-volatile impurities, quantification in various matrices. |

Advanced Hyphenated Techniques

As an illustration of advanced analytical principles, hyphenated techniques can offer enhanced sensitivity and selectivity for the analysis of specific compounds or their derivatives.

Headspace-Solid Phase Microextraction-Gas Chromatography-Photoionization Detector (HS-SPME-GC-PID): This technique is a powerful tool for the analysis of volatile organic compounds (VOCs). frontiersin.orgnih.govmdpi.comresearchgate.net While a photoionization detector (PID) is specific for certain classes of compounds, the general principle of HS-SPME-GC can be applied to 2-Butanone, 1,1,1-trichloro-4-phenyl-.

In this approach, a solid-phase microextraction (SPME) fiber is exposed to the headspace above a sample. Volatile and semi-volatile analytes partition onto the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. bohrium.com For ketones, derivatization can be employed to improve their volatility or detectability. researchgate.netlibretexts.org For instance, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to convert ketones into their oxime derivatives, which are amenable to GC analysis. sigmaaldrich.comnih.govresearchgate.net The coupling of this sample preparation and separation technique with a sensitive and selective detector like a PID (for aromatic compounds) or a mass spectrometer would provide a highly effective method for the trace analysis of the compound or its derivatives.

Future Research Directions and Emerging Trends

Development of Greener Synthetic Routes for the Compound

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic efforts. Future research will likely focus on developing more environmentally benign methods for synthesizing 2-Butanone, 1,1,1-trichloro-4-phenyl-.

Key areas of investigation will include:

Alternative Chlorinating Agents: Traditional methods for introducing a trichloromethyl group can involve harsh and toxic reagents. Research into safer and more sustainable chlorinating agents will be a priority.

Catalytic Approaches: The development of catalytic methods, using either transition metals or organocatalysts, can lead to higher efficiency, selectivity, and reduced waste compared to stoichiometric reactions.

Renewable Feedstocks: Exploring synthetic pathways that utilize renewable starting materials, moving away from petrochemical dependence, is a significant long-term goal in green chemistry. mdpi.com

Solvent Minimization and Replacement: The use of safer, bio-based, or even solvent-free reaction conditions will be explored to reduce the environmental impact of the synthesis.

| Green Chemistry Principle | Application to Synthesis of 2-Butanone, 1,1,1-trichloro-4-phenyl- |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. |

| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. |

| Benign Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids. |

| Renewable Feedstocks | Investigating starting materials derived from biomass to reduce reliance on fossil fuels. |

Exploration of Novel Reactivity Patterns

The trichloromethyl ketone functional group is a versatile handle for a variety of chemical transformations. Future research will undoubtedly uncover new and unexpected reactivity patterns for 2-Butanone, 1,1,1-trichloro-4-phenyl-.

Potential areas of exploration include:

Asymmetric Transformations: Building on the known enantioselective reduction of other trichloromethyl ketones, researchers will likely develop methods for the asymmetric synthesis of chiral derivatives of 2-Butanone, 1,1,1-trichloro-4-phenyl-. rsc.orgnih.gov These chiral building blocks could be valuable in medicinal chemistry.

Jocic-type Reactions: The reaction of the corresponding trichloroethanol (formed from the reduction of the ketone) with amines, known as a Jocic-type reaction, could be further explored to create a diverse range of amino-amides. rsc.orgnih.gov

Radical Reactions: The trichloromethyl group can participate in radical reactions, opening up avenues for C-C and C-heteroatom bond formation. researchgate.net

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a mild and powerful tool for activating the trichloromethyl group towards novel transformations. researchgate.net

Bio-inspired Transformations

Nature often provides inspiration for efficient and selective chemical reactions. The application of biocatalysis and biomimetic chemistry to the transformations of 2-Butanone, 1,1,1-trichloro-4-phenyl- represents a promising and sustainable research direction.

Emerging trends in this area include:

Enzymatic Reductions: The use of enzymes, such as ketoreductases, could provide a highly enantioselective method for the reduction of the ketone functionality.

Engineered Enzymes: Through directed evolution and protein engineering, enzymes could be tailored to accept 2-Butanone, 1,1,1-trichloro-4-phenyl- as a substrate and perform a variety of transformations with high specificity.

Biomimetic Catalysis: The design of small molecule catalysts that mimic the active sites of enzymes could offer a bridge between traditional chemical catalysis and biocatalysis, providing robust and selective catalysts for the transformation of this compound.

Integration with Flow Chemistry and Automation

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages in terms of safety, scalability, and process control. rsc.orgresearchgate.netsemanticscholar.org The integration of flow chemistry with automation is set to revolutionize organic synthesis. sigmaaldrich.comacm.org

For 2-Butanone, 1,1,1-trichloro-4-phenyl-, this could involve:

Safer Handling of Reagents: The synthesis of this compound may involve hazardous reagents, and flow chemistry allows for their in-situ generation and immediate use, minimizing risk. rsc.orgresearchgate.netsemanticscholar.org

Rapid Reaction Optimization: Automated flow systems can quickly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, etc.) to identify optimal conditions.

Telescoped Synthesis: Multiple synthetic steps could be connected in a continuous flow sequence, eliminating the need for isolation and purification of intermediates, thereby increasing efficiency. unimi.it

On-demand Synthesis: Automated systems could enable the synthesis of specific quantities of the compound as needed, reducing the need for large-scale storage. acm.org

| Technology | Potential Impact on 2-Butanone, 1,1,1-trichloro-4-phenyl- Research |

| Flow Chemistry | Improved safety, enhanced reaction control, and easier scalability of synthesis and subsequent reactions. rsc.orgresearchgate.netsemanticscholar.org |

| Automation | High-throughput screening of reaction conditions and automated synthesis of derivatives for biological testing. sigmaaldrich.com |

| Machine Learning | Prediction of optimal reaction conditions and potential new reaction pathways. acm.org |

Computational Design of New Reactions for the Compound

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of reactivity and the rational design of new reactions.

Future computational studies on 2-Butanone, 1,1,1-trichloro-4-phenyl- will likely focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing a deeper understanding of the compound's reactivity.

Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts for transformations involving this compound.

Prediction of Properties: The physical, chemical, and even biological properties of novel derivatives of 2-Butanone, 1,1,1-trichloro-4-phenyl- can be predicted computationally, guiding synthetic efforts towards molecules with desired characteristics.

AI-driven Synthesis Planning: Artificial intelligence and machine learning algorithms can analyze vast amounts of chemical data to propose novel and efficient synthetic routes to this compound and its analogs. acm.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.